Daturataturin A aglycone
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Overview
Description
Daturataturin A aglycone is a natural bioactive compound categorized as a withanolide. It is derived from the seeds of Datura metel, a plant widely used in traditional herbal medicine. Withanolides are known for their anti-inflammatory and anti-proliferative properties, making them of significant interest in medical and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Daturataturin A aglycone can be isolated from the seeds of Datura metel. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The seeds are first ground into a fine powder and then subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves the use of industrial-grade solvents and large-scale chromatography equipment to handle bulk quantities of plant material. The goal is to maximize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
Daturataturin A aglycone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
Daturataturin A aglycone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of withanolides and their derivatives.
Biology: It is used in cell culture studies to investigate its effects on cell proliferation, apoptosis, and autophagy.
Medicine: It has shown potential as a therapeutic agent for conditions like psoriasis and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) due to its anti-inflammatory and anti-proliferative properties
Industry: It is used in the development of new pharmaceuticals and cosmetic products.
Mechanism of Action
Daturataturin A aglycone exerts its effects through several molecular pathways:
PPAR Pathway: It regulates lipid metabolism and inflammation by modulating the peroxisome proliferator-activated receptor (PPAR) signaling pathway.
PI3K-Akt-mTOR Pathway: It induces autophagy and cell cycle arrest in keratinocytes, which contributes to its anti-proliferative effects.
Molecular Docking: It has shown high binding affinities to SARS-CoV-2 proteins, suggesting potential antiviral activity.
Comparison with Similar Compounds
Daturataturin A aglycone is unique among withanolides due to its specific chemical structure and biological activities. Similar compounds include:
Daturametelin I: Another withanolide from Datura metel with similar anti-inflammatory properties.
N-Trans-Feruloyltyramine: An amide compound from Datura metel with antioxidant and antimicrobial activities.
Cannabisin F: Another bioactive compound from Datura metel with significant pharmacological properties.
Properties
Molecular Formula |
C28H38O5 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-[1-(7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H38O5/c1-15-12-23(33-26(32)18(15)14-29)16(2)19-8-9-20-25-21(10-11-27(19,20)3)28(4)17(13-22(25)30)6-5-7-24(28)31/h5,7,13,16,19-23,25,29-30H,6,8-12,14H2,1-4H3 |
InChI Key |
UKCDPEQADUKCDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)CO |
Origin of Product |
United States |
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